ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE
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Overview
Description
ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2-methyl-3-furyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE typically involves the esterification of 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOIC ACID with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOIC ACID and ethanol.
Reduction: 2-{[(2-METHYL-3-FURYL)METHYL]AMINO}BENZOATE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE can be compared with other similar compounds such as:
ETHYL BENZOATE: Lacks the 2-methyl-3-furyl carbonyl group, making it less complex.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOIC ACID: The carboxylic acid form of the compound.
The uniqueness of this compound lies in its specific ester and carbonyl substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2-methylfuran-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-19-15(18)12-6-4-5-7-13(12)16-14(17)11-8-9-20-10(11)2/h4-9H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOHBJJEINTSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(OC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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